molecular formula C13H15N3O2 B7576968 N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide

N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide

Cat. No. B7576968
M. Wt: 245.28 g/mol
InChI Key: DLHVXICSQOFQPN-UHFFFAOYSA-N
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Description

N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide, also known as eticlopride, is a chemical compound that belongs to the class of dopamine D2 receptor antagonists. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in scientific research.

Mechanism of Action

Eticlopride binds to the dopamine D2 receptor with high affinity and specificity, blocking the binding of dopamine and other ligands. This results in a decrease in the activity of dopaminergic neurons and a reduction in the release of dopamine in the brain. The exact mechanism of action of N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide on the dopaminergic system is still a subject of active research.
Biochemical and physiological effects:
Eticlopride has been shown to have a number of biochemical and physiological effects, including a decrease in locomotor activity, an increase in prolactin secretion, and a reduction in the reinforcing effects of drugs of abuse such as cocaine and amphetamines. It has also been implicated in the regulation of mood, cognition, and social behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide is its high selectivity for the dopamine D2 receptor, which allows for precise manipulation of dopaminergic signaling in the brain. However, its use is limited by its relatively short half-life and low solubility in water, which can make it difficult to administer and study in vivo.

Future Directions

There are many potential future directions for research on N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide and its applications in neuroscience and pharmacology. Some of these include:
- Further elucidation of the molecular and cellular mechanisms underlying the effects of N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide on dopaminergic signaling.
- Development of more potent and selective dopamine D2 receptor antagonists.
- Investigation of the role of N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide in the regulation of other neurotransmitter systems, such as serotonin and glutamate.
- Exploration of the therapeutic potential of N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide in the treatment of neuropsychiatric disorders such as schizophrenia and addiction.
- Development of novel imaging and analytical techniques to better visualize and quantify the effects of N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide in vivo.

Synthesis Methods

The synthesis of N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide involves several steps, including the reaction of 2-bromoacetophenone with ethylamine to form 2-ethylaminoacetophenone, which is then reacted with indole-5-carboxylic acid to yield N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide. This synthesis method has been optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

Eticlopride has been widely used as a research tool in neuroscience and pharmacology due to its ability to selectively block dopamine D2 receptors. This receptor subtype is involved in a variety of physiological and pathological processes, including motor control, reward, addiction, and mental disorders such as schizophrenia and Parkinson's disease.

properties

IUPAC Name

N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-14-12(17)8-16-13(18)10-3-4-11-9(7-10)5-6-15-11/h3-7,15H,2,8H2,1H3,(H,14,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHVXICSQOFQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CNC(=O)C1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide

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